molecular formula C9H12N2O B13521321 6-(Pyrrolidin-1-yl)pyridin-3-ol

6-(Pyrrolidin-1-yl)pyridin-3-ol

Cat. No.: B13521321
M. Wt: 164.20 g/mol
InChI Key: GSFYMXMLEAEXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidin-1-yl)pyridin-3-ol is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidin-1-yl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Uniqueness: 6-(Pyrrolidin-1-yl)pyridin-3-ol is unique due to the combination of the pyrrolidine and pyridine rings, along with the hydroxyl group. This structure provides a versatile scaffold for the development of new pharmacologically active compounds with enhanced biological properties .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-ol

InChI

InChI=1S/C9H12N2O/c12-8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7,12H,1-2,5-6H2

InChI Key

GSFYMXMLEAEXGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.